Tellurane-3,5-dione
Description
Tellurane-3,5-dione (hypothetical IUPAC name: 3,5-dioxotellurane) is a theoretical organotellurium compound featuring a six-membered tellurium-containing ring with two ketone groups at positions 3 and 3. While direct literature on this specific compound is scarce, its structural analogs—particularly diketopiperazines and β-diketone derivatives—have been extensively studied for their bioactive properties. This article compares this compound with these analogs based on structural motifs, biological activities, and pharmacokinetic profiles derived from published research.
Properties
CAS No. |
24572-07-4 |
|---|---|
Molecular Formula |
C5H6O2Te |
Molecular Weight |
225.7 g/mol |
IUPAC Name |
tellurane-3,5-dione |
InChI |
InChI=1S/C5H6O2Te/c6-4-1-5(7)3-8-2-4/h1-3H2 |
InChI Key |
DKSZQCLALUFEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C[Te]CC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tellurane-3,5-dione involves several steps and specific reaction conditions. One common method includes the reaction of tellurium tetrachloride with an appropriate organic substrate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Tellurane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tellurane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Preliminary studies suggest it may have applications in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of Tellurane-3,5-dione involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids, potentially affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-2,5-dione Derivatives (Diketopiperazines)
Diketopiperazines, such as those isolated from marine actinomycetes (e.g., Streptomyces sp. FXJ7.328), share a six-membered ring with two ketone groups, analogous to Tellurane-3,5-dione. Key differences lie in the heteroatom (nitrogen in diketopiperazines vs. tellurium) and substituent variations.
Table 1: Bioactivity of Selected Diketopiperazines
Key Findings :
- The diketopiperazine scaffold is critical for antiviral activity, with substituents modulating potency. For example, albonoursin’s cyclohexylidene group enhances activity (IC50 = 6.8 μM) compared to benzylidene derivatives .
β-Diketone Pharmacophores (Curcumin Analogs)
Curcuminoids and synthetic analogs like TMC and DMCHC feature β-diketone moieties, which are essential for inhibiting DNA methyltransferases (DNMTs). These compounds provide insights into the role of diketone stability and substituent effects.
Table 2: Pharmacokinetic and Bioactive Profiles of β-Diketones
Key Findings :
- The β-diketone group is a critical pharmacophore for DNMT inhibition. Blocking metabolic sites (e.g., phenolic groups in TMC/DMCHC) improves stability without compromising activity .
Structural and Functional Contrasts
| Feature | This compound (Hypothetical) | Diketopiperazines | Curcumin Analogs |
|---|---|---|---|
| Core Structure | Tellurium-containing ring | Nitrogen-containing ring | Linear heptadiene chain |
| Key Pharmacophore | 3,5-diketone | 2,5-diketone | β-diketone |
| Bioactivity | Unknown (theoretical) | Antiviral, cytotoxic | DNMT inhibition, anti-inflammatory |
| Metabolic Stability | Unknown (tellurium may reduce oxidation) | Moderate (varies with substituents) | Low (curcumin); Enhanced (TMC/DMCHC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
